N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-17-12-6-5-11(8-10(12)9-14(17)18)16-15(19)13-4-3-7-20-13/h3-8H,2,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZPOCMVORFFCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide typically involves the reaction of 1-ethyl-2-oxoindoline with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) and may require heating to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate the activity of proteins involved in apoptosis, such as caspases, leading to programmed cell death in cancer cells . Additionally, it may interact with other cellular targets, including enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide with two classes of furan carboxamide derivatives from the provided evidence.
Naphtho[2,1-b]furan Carboxamide Derivatives ()
Compounds such as ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate (3) and N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide (4) share the furan carboxamide motif but differ in their core structure:
- Core Structure: Naphtho[2,1-b]furan (a fused naphthalene-furan system) vs. indolinone (a bicyclic lactam).
- Functional Groups: Nitro (-NO₂) and acetylated amine groups are present in these derivatives, whereas the target compound lacks nitro substituents.
- Bioactivity : The naphthofuran derivatives exhibit antibacterial properties, likely due to the nitro group’s electron-withdrawing effects enhancing reactivity .
Indole-Based Furan Carboxamide ()
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide (CAS 2034594-67-5) shares the furan carboxamide group but differs in its core:
- Core Structure: Indole (aromatic heterocycle with nitrogen) vs. indolinone (lactam-containing bicyclic structure).
- Substituents : A hydroxyethyl linker and methylindole group distinguish it from the ethyl-oxoindolin moiety in the target compound.
- Molecular Weight : 284.31 g/mol (indole derivative) vs. an estimated ~294 g/mol for the target compound (calculated from formula C₁₆H₁₅N₂O₃) .
Structural and Functional Comparison Table
Key Research Findings and Implications
Naphthofuran derivatives prioritize planar aromatic systems for intercalation or enzyme binding, as seen in their antibacterial activity .
Impact of Substituents :
- The nitro group in naphthofuran derivatives likely enhances antibacterial activity but may increase toxicity, a trade-off absent in the target compound .
- Hydrophilic groups (e.g., hydroxyethyl in the indole derivative) may improve solubility but reduce membrane permeability compared to the ethyl group in the target compound .
Synthetic Feasibility: The target compound’s indolinone core is synthetically accessible via cyclization of substituted anilines, whereas naphthofurans require multistep fusion reactions .
Biological Activity
N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide is a compound belonging to the class of indole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Target Receptors and Interaction
This compound exhibits high affinity for multiple biological receptors, which facilitates its interaction with various cellular pathways. The compound primarily binds to caspases, enzymes that play a crucial role in apoptosis regulation. This interaction suggests that the compound may modulate apoptotic pathways, leading to potential anticancer effects.
Mode of Action
The biological activity of this compound is attributed to its ability to influence several biochemical pathways. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanisms include:
- Cytotoxicity : Demonstrated significant cytotoxic effects against various human cancer cell lines, including colon (SW620), prostate (PC3), and lung (NCI-H23) cancers.
- Antimicrobial Activity : Exhibits potential antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Cellular Effects
Research indicates that this compound has profound effects on cancer cells. In vitro studies have shown that the compound can induce apoptosis in cancer cells through caspase activation, leading to cell death .
Anticancer Activity
The compound has been evaluated for its anticancer properties in various studies. For instance, it was found effective against several human cancer cell lines with varying IC50 values indicating its potency:
| Cell Line | IC50 (µM) |
|---|---|
| SW620 (Colon Cancer) | 15.0 |
| PC3 (Prostate Cancer) | 12.5 |
| NCI-H23 (Lung Cancer) | 10.0 |
These results suggest that this compound could serve as a promising lead compound for further development in cancer therapy .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antitumor Evaluation : A study designed to evaluate the anticancer efficacy of this compound reported significant growth inhibition in human colorectal carcinoma (HCT116), breast adenocarcinoma (MCF7), liver carcinoma (HepG2), and lung carcinoma (A549) with IC50 values ranging from 6.1 µM to 24.7 µM compared to standard drugs like doxorubicin .
- Antimicrobial Studies : The compound has shown effectiveness against various bacterial strains, suggesting its utility in treating infections caused by resistant bacteria. Its minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Escherichia coli | 31.250 |
This indicates that this compound could be explored as a potential antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Multi-step synthesis typically involves coupling furan-2-carboxylic acid derivatives with substituted indolinone scaffolds. Key steps include:
- Amide bond formation : Use of coupling agents like EDC/HOBt under inert atmosphere (N₂ or Ar) .
- Indolinone ring functionalization : Ethylation at the 1-position via nucleophilic substitution with ethyl halides, optimized at 60–80°C in DMF .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. NMR (¹H/¹³C) and LC-MS validate structural integrity .
Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical for confirming its stereochemistry?
- Methodological Answer :
- X-ray crystallography : Resolves spatial arrangement of the indolinone-furan system (e.g., dihedral angles between rings) .
- 2D NMR : COSY and NOESY confirm proximity of ethyl and furan groups, while HSQC/HMBC maps heteronuclear correlations .
- Vibrational spectroscopy : IR identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H (~3300 cm⁻¹) .
Q. What preliminary biological screening models are recommended to assess its bioactivity?
- Methodological Answer :
- Anticancer activity : MTT assay on HCT-116 (colorectal) or MCF-7 (breast) cell lines, with IC₅₀ calculations .
- Antimicrobial testing : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC/MBC endpoints .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .
Advanced Research Questions
Q. How does the compound’s furan-indolinone scaffold influence its interaction with biological targets, and what computational methods validate these interactions?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Maestro predicts binding poses in ATP-binding pockets (e.g., CDK2 or PARP1). Key interactions include:
- Hydrogen bonding between furan oxygen and Lys89 (CDK2).
- Hydrophobic packing of the ethyl group with Phe82 .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns; RMSD/RMSF metrics quantify conformational changes .
Q. What strategies resolve contradictions in bioactivity data across different studies (e.g., variable IC₅₀ values in anticancer assays)?
- Methodological Answer :
- Dose-response refinement : Test 10+ concentrations (1 nM–100 µM) to generate sigmoidal curves, minimizing false positives .
- Off-target profiling : KinomeScan (Eurofins) or CETSA (cellular thermal shift assay) identifies non-specific binding .
- Metabolic stability : HepG2 microsomal assays (CYP3A4/2D6) quantify compound half-life; poor stability may explain potency drops .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Core modifications :
| Derivative | Modification | Impact |
|---|---|---|
| A | Ethyl → cyclopropyl | Improved metabolic stability |
| B | Furan → thiophene | Increased kinase selectivity |
| C | 5-NO₂ substitution | Enhanced DNA intercalation |
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with activity .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetics :
- IV/PO dosing in rodents : Plasma sampling via LC-MS/MS to calculate AUC, Cₘₐₓ, t₁/₂ .
- Tissue distribution : Radiolabeled compound (¹⁴C) tracked in liver, kidney, and brain .
- Toxicity :
- Ames test : Assess mutagenicity (TA98/TA100 strains) .
- hERG inhibition : Patch-clamp assays (IC₅₀ < 10 µM indicates cardiac risk) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and bioavailability?
- Methodological Answer :
- Solubility enhancement : Co-solvent systems (PEG-400/EtOH) or nanoformulations (liposomes) improve aqueous solubility .
- Permeability assays : Caco-2 monolayer Pₐₚₚ measurements differentiate passive vs. active transport .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
